3,4-Difluorophenyl isothiocyanate
Overview
Description
3,4-Difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3F2NS and a molecular weight of 171.17 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is typically a colorless liquid or white crystalline solid and is soluble in many organic solvents . It is widely used in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes, influencing cellular processes .
Mode of Action
Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Isothiocyanates, in general, are involved in various biochemical pathways, including those related to detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates, in general, have been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
3,4-Difluorophenyl isothiocyanate can be synthesized through several methods:
Reaction of Isocyanate with 2,3-Difluorophenol: This method involves the reaction of isocyanate with 2,3-difluorophenol to form 3,4-difluorophenyl isocyanate, which is then reacted with sulfur to yield this compound.
From Nitrobenzene Derivatives: Starting from nitrobenzene, the compound can be synthesized through a series of reactions including nitration, hydrogenation, fluorination, isocyanation, and finally reaction with sulfur.
Chemical Reactions Analysis
3,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include amines, thiols, and various nucleophiles. The major products formed from these reactions are typically thioureas and other substituted phenyl derivatives .
Scientific Research Applications
3,4-Difluorophenyl isothiocyanate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
3,4-Difluorophenyl isothiocyanate can be compared with other similar compounds such as:
2,6-Difluorophenyl isothiocyanate: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to different reactivity and applications.
Phenyl isothiocyanate: Lacks fluorine atoms, making it less reactive in certain contexts compared to its fluorinated counterparts.
The presence of fluorine atoms in this compound enhances its reactivity and makes it more suitable for specific applications in organic synthesis and biological studies .
Properties
IUPAC Name |
1,2-difluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZKYXSJICYUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374278 | |
Record name | 3,4-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113028-75-4 | |
Record name | 3,4-Difluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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